Calculated Boiling Point and Density Differentiate 2-(Prop-1-en-1-yl)phenyl prop-2-enoate from Unsubstituted Phenyl Acrylate for High-Temperature Processing
The predicted boiling point and density of 2-(prop-1-en-1-yl)phenyl prop-2-enoate are substantially higher than those of the unsubstituted parent compound phenyl acrylate, directly influencing processing window and volatility during thermal or UV curing. The target compound exhibits a predicted boiling point of 303.3±12.0 °C and a predicted density of 1.047±0.06 g/cm³ [1], compared to the experimentally reported boiling point of phenyl acrylate (89–90 °C at 12 mmHg, equating to approximately 220–230 °C at 760 mmHg by nomograph) and a density of ~1.08 g/cm³ . The ~70–80 °C higher boiling point reduces monomer evaporation during open-air processing, minimizing formulation drift.
| Evidence Dimension | Boiling Point (Predicted vs Experimental) |
|---|---|
| Target Compound Data | 303.3±12.0 °C (predicted at 760 mmHg) |
| Comparator Or Baseline | Phenyl acrylate (CAS 937-41-7): ~220–230 °C at 760 mmHg (estimated from 89–90 °C at 12 mmHg) |
| Quantified Difference | ΔT_bp ≈ +70–80 °C |
| Conditions | Comparative data from different sources; target data predicted (ACD/Labs), comparator data experimentally reported. |
Why This Matters
A significantly higher boiling point reduces evaporative loss during thermal or UV curing, leading to better film thickness control and lower VOC emissions, which is crucial for occupational safety and formulation reproducibility in industrial coating processes.
- [1] Molaid.com. (2-丙-1-烯基苯基)丙-2-烯酸酯 | 151597-71-6. Retrieved from molaid.com. View Source
